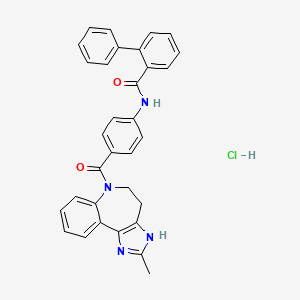

Conivaptan Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for heart failure and has 2 investigational indications.

See also: Conivaptan (has active moiety).

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2.ClH/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22;/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYHAFSDANBVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168585 | |

| Record name | Conivaptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168626-94-6 | |

| Record name | Conivaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168626-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Conivaptan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Conivaptan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CONIVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75L57R6X36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Conivaptan Hydrochloride: A Technical Guide to its Mechanism of Action in Renal Collecting Ducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan (B1669423) hydrochloride, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, exerts its primary physiological effect on the renal collecting ducts.[1][2] By competitively blocking the V2 receptor, conivaptan effectively inhibits the action of AVP, leading to aquaresis—the excretion of electrolyte-free water.[3][4] This whitepaper provides a comprehensive technical overview of the molecular mechanism of action of conivaptan in the renal collecting ducts, detailing the underlying signaling pathways, presenting key quantitative data, and outlining representative experimental protocols.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of water homeostasis.[3][4] In the kidney, AVP binds to the V2 receptors located on the basolateral membrane of principal cells in the collecting ducts.[3] This interaction triggers a signaling cascade that culminates in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane, thereby increasing water reabsorption.[3][4] In conditions of euvolemic and hypervolemic hyponatremia, excessive or inappropriate AVP secretion leads to water retention and dangerously low serum sodium levels.[2][5]

Conivaptan hydrochloride offers a targeted therapeutic approach by directly antagonizing the effects of AVP at the V2 receptor in the renal collecting ducts.[3][4] This antagonism blocks the downstream signaling events, preventing AQP2 translocation and promoting the excretion of free water, which helps to correct serum sodium concentrations.[3][4]

Molecular Mechanism of Action

The primary mechanism of action of conivaptan in the renal collecting ducts is the competitive antagonism of the AVP V2 receptor. This action disrupts the canonical AVP-V2 receptor signaling pathway, which can be broken down into the following key steps:

-

Receptor Binding: In the physiological state, AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR). Conivaptan, as a competitive antagonist, binds to the V2 receptor, preventing the binding of AVP.[2]

-

G-Protein Signaling: AVP binding normally activates the associated heterotrimeric Gs protein. Conivaptan's blockade of the V2 receptor prevents this activation.

-

Adenylyl Cyclase and cAMP Production: Activated Gs protein stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP). By preventing Gs activation, conivaptan inhibits this increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating PKA. The inhibition of cAMP production by conivaptan consequently prevents the activation of PKA.

-

Aquaporin-2 (AQP2) Translocation: PKA activation leads to the phosphorylation of AQP2-containing vesicles, promoting their trafficking and fusion with the apical membrane of the collecting duct cells. Conivaptan's inhibitory effect on PKA prevents this crucial step.

-

Aquaresis: By blocking the insertion of AQP2 water channels into the apical membrane, conivaptan reduces the permeability of the collecting duct to water. This leads to the excretion of excess free water, a process known as aquaresis, which increases urine output and decreases urine osmolality, thereby helping to normalize serum sodium levels.[3]

Quantitative Data

The following tables summarize key quantitative data characterizing the interaction of conivaptan with vasopressin receptors and its physiological effects.

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |

| V1a | Rat | Liver | 0.48 | [1] |

| Human | - | Nanomolar range | [1] | |

| V2 | Rat | Kidney | 3.04 | [1] |

| Human | - | Nanomolar range | [1] |

Table 2: In Vivo Effects of Intravenous this compound on Aquaresis in Animal Models

| Animal Model | Dose | Effect on Urine Volume | Effect on Urine Osmolality | Reference(s) |

| Rat (SIADH model) | 0.1, 1 mg/kg | Significantly increased | Significantly decreased | [6] |

| Dog | 0.01 - 0.1 mg/kg | Dose-dependent increase | Dose-dependent decrease | [1] |

Experimental Protocols

This section outlines representative protocols for key experiments used to elucidate the mechanism of action of conivaptan.

Radioligand Binding Assay for Vasopressin Receptors

This assay is used to determine the binding affinity (Ki) of conivaptan for V1a and V2 receptors.

Objective: To quantify the affinity of conivaptan for vasopressin V1a and V2 receptors.

Principle: This is a competitive binding assay where the ability of unlabeled conivaptan to displace a radiolabeled ligand from the receptor is measured.

Materials:

-

Cell membranes expressing human V1a or V2 receptors.

-

Radioligand (e.g., [3H]-Arginine Vasopressin).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled conivaptan.

-

In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of unlabeled conivaptan.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of conivaptan that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[7]

cAMP Accumulation Assay in V2 Receptor-Expressing Cells

This functional assay measures the ability of conivaptan to antagonize AVP-induced cAMP production.

Objective: To determine the functional antagonist activity of conivaptan at the V2 receptor.

Principle: Activation of the V2 receptor by AVP leads to an increase in intracellular cAMP. An antagonist will inhibit this response.

Materials:

-

A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).[8]

-

Arginine Vasopressin (AVP).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[8]

Procedure:

-

Seed the V2 receptor-expressing cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a PDE inhibitor.

-

Add varying concentrations of conivaptan to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of AVP (typically the EC80).

-

Incubate for a defined time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the AVP-induced cAMP levels against the conivaptan concentration to determine the IC50 value for the inhibition of cAMP production.

Immunofluorescence Staining for Aquaporin-2 Translocation

This imaging-based assay visualizes the effect of conivaptan on AVP-induced AQP2 trafficking to the plasma membrane.

Objective: To qualitatively or quantitatively assess the inhibition of AVP-induced AQP2 translocation by conivaptan.

Principle: In response to AVP, AQP2 translocates from intracellular vesicles to the apical plasma membrane. This can be visualized using immunofluorescence microscopy.

Materials:

-

Renal collecting duct cell line (e.g., mpkCCD cells).

-

Arginine Vasopressin (AVP).

-

This compound.

-

Primary antibody against AQP2.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

Grow collecting duct cells on permeable supports to allow for polarization.

-

Treat the cells with conivaptan or vehicle for a defined period.

-

Stimulate the cells with AVP.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-AQP2 antibody.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to assess the localization of AQP2. In AVP-stimulated cells, AQP2 will be concentrated at the apical membrane, while in conivaptan-treated cells, it will remain in a more diffuse, vesicular pattern.

Visualizations

Signaling Pathways

Caption: Conivaptan's mechanism of action in the renal collecting duct.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent antagonist of the vasopressin V2 receptor in the renal collecting ducts. Its mechanism of action is well-characterized and involves the inhibition of the AVP-induced signaling cascade that leads to the translocation of AQP2 water channels. This results in an increase in free water excretion, providing a targeted and effective therapy for the management of euvolemic and hypervolemic hyponatremia. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in this therapeutic area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel vasopressin dual V1A/V2 receptor antagonist, this compound, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Conivaptan Hydrochloride: A Technical Guide to V1a and V2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of conivaptan (B1669423) hydrochloride for the vasopressin V1a and V2 receptors. Conivaptan is a non-peptide dual arginine vasopressin (AVP) receptor antagonist.[1][2] This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the distinct signaling pathways associated with each receptor subtype.

Quantitative Binding Affinity of Conivaptan Hydrochloride

This compound exhibits a high affinity for both human V1a and V2 vasopressin receptors, with a notable preference for the V2 receptor.[3] Radioligand competition binding assays have demonstrated a tenfold higher affinity for the V2 receptor compared to the V1a receptor.[3] The binding is competitive and reversible.[1] The affinity of a compound for a receptor is often expressed using the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nmol/L) | Species |

| V1a | Conivaptan | 6.30 | Human |

| V2 | Conivaptan | 1.10 | Human |

Table 1: In vitro binding affinities of conivaptan for human V1a and V2 receptors.[4]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for V1a and V2 receptors is typically achieved through competitive radioligand binding assays.[3][5] This technique measures the ability of an unlabeled compound (conivaptan) to displace a radiolabeled ligand that is specifically bound to the receptor.

Membrane Preparation

-

Source: Tissues or cultured cells expressing the vasopressin receptor of interest (V1a or V2) are used. For human receptors, this often involves stably transfected cell lines (e.g., CHO, HEK293).

-

Homogenization: The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

-

Centrifugation: The homogenate undergoes centrifugation at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[6]

-

Resuspension and Storage: The membrane pellet is washed, resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[6] Protein concentration is determined using a standard assay (e.g., BCA assay).[6]

Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.[7]

-

Components:

-

Receptor Membranes: A specific amount of the prepared membrane homogenate is added to each well.

-

Radioligand: A fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin) is used. The concentration is typically at or below its dissociation constant (Kd) for the receptor.

-

Competitor (Conivaptan): A range of concentrations of unlabeled this compound is added to the wells.

-

Controls:

-

Total Binding: Wells containing only the receptor membranes and the radioligand to determine the maximum amount of radioligand that can bind.

-

Non-specific Binding: Wells containing the receptor membranes, the radioligand, and a high concentration of an unlabeled vasopressin analog to determine the amount of radioligand that binds to non-receptor components.[7]

-

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester.[7] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Specific Binding: The non-specific binding is subtracted from the total binding to determine the specific binding at each concentration of conivaptan.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the conivaptan concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of conivaptan that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualization

The V1a and V2 receptors are both G protein-coupled receptors (GPCRs), but they couple to different G proteins and activate distinct intracellular signaling cascades.

V1a Receptor Signaling Pathway

The V1a receptor primarily couples to Gq/11 proteins.[8] Activation of the V1a receptor by vasopressin initiates a signaling cascade that leads to an increase in intracellular calcium. This pathway is crucial for processes such as vasoconstriction, glycogenolysis, and platelet aggregation.

V1a receptor signaling cascade.

V2 Receptor Signaling Pathway

The V2 receptor couples to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[9] This pathway is central to the antidiuretic effect of vasopressin in the kidneys, where it promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption.[10]

V2 receptor signaling cascade.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of conivaptan.

Workflow for determining binding affinity.

References

- 1. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 9. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vivo Pharmacodynamics of Conivaptan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2] AVP plays a critical role in regulating water and electrolyte balance, and its levels are often elevated in conditions such as hyponatremia and heart failure.[1][3] Conivaptan exerts its pharmacodynamic effects through competitive and reversible binding to V1a and V2 receptors.[1][4] Its primary therapeutic action in treating hyponatremia stems from its antagonism of V2 receptors in the renal collecting ducts, leading to aquaresis—the electrolyte-sparing excretion of free water.[3][5] This results in increased urine output, decreased urine osmolality, and a subsequent increase in serum sodium concentrations.[5][6] This guide provides an in-depth overview of the in vivo pharmacodynamics of conivaptan hydrochloride, focusing on key preclinical studies, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: V1a and V2 Receptor Antagonism

Conivaptan's dual antagonism of V1a and V2 receptors results in distinct physiological effects. The V1a receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are predominantly found in the principal cells of the renal collecting ducts and regulate water reabsorption.[1]

Signaling Pathways

The binding of conivaptan to V1a and V2 receptors competitively inhibits the downstream signaling cascades initiated by arginine vasopressin.

In Vivo Models and Pharmacodynamic Effects

Conivaptan has been evaluated in various animal models to elucidate its pharmacodynamic profile. The most notable models include those for the syndrome of inappropriate antidiuretic hormone (SIADH) and congestive heart failure.

Experimental Workflow: In Vivo Studies

The general workflow for assessing the in vivo pharmacodynamics of conivaptan follows a standardized process from model induction to data analysis.

Syndrome of Inappropriate Antidiuretic Hormone (SIADH) Rat Model

Experimental Protocol Summary: A rat model of SIADH was established through the continuous subcutaneous administration of arginine vasopressin (AVP) via an osmotic mini-pump, coupled with water loading to induce hyponatremia.[6][7] This model mimics the clinical features of SIADH, including decreased blood sodium concentration and plasma osmolality.[6][7] this compound was administered intravenously to these animals.

Quantitative Data:

| Treatment Group | Dose (mg/kg, IV) | Change in Blood Sodium | Change in Plasma Osmolality | Reference |

| Conivaptan | 0.1 | Significant Increase | Significant Increase | [6][7] |

| Conivaptan | 1 | Significant Increase | Significant Increase | [6][7] |

| Furosemide | 10 | No Significant Increase | No Significant Increase | [7] |

Note: The term "Significant Increase" indicates a statistically significant rise compared to vehicle-treated control animals as reported in the source material. Specific numerical values for mean change and standard deviation were not available in the reviewed abstracts.

Pacing-Induced Heart Failure Dog Model

Experimental Protocol Summary: Congestive heart failure was induced in dogs by chronic rapid right ventricular pacing (260-280 beats/min) for 2 to 3 weeks.[7] This model is characterized by decreased left ventricular dP/dt(max) and cardiac output, and increased left ventricular end-diastolic pressure and total peripheral vascular resistance.[7] Conivaptan was administered as an intravenous bolus.

Quantitative Data:

| Parameter | Conivaptan Dose (0.1 mg/kg, IV) | Effect | Reference |

| Left Ventricular dP/dt(max) | 0.1 mg/kg | Significantly Increased | [7] |

| Cardiac Output | 0.1 mg/kg | Significantly Increased | [7] |

| Left Ventricular End-Diastolic Pressure | 0.1 mg/kg | Significantly Decreased | [7] |

| Total Peripheral Vascular Resistance | 0.1 mg/kg | Significantly Decreased | [7] |

| Urine Flow | 0.1 mg/kg | Increased | [7] |

| Urine Osmolality | 0.1 mg/kg | Reduced | [7] |

| Free Water Clearance | 0.1 mg/kg | Markedly Increased | [7] |

Note: The reported effects are in comparison to baseline or vehicle-treated animals. The abstracts did not provide specific numerical data for inclusion in this table.

Conclusion

In vivo models have been instrumental in defining the pharmacodynamic properties of this compound. Studies in rat models of SIADH and canine models of heart failure have consistently demonstrated its ability to induce aquaresis, correct hyponatremia, and improve hemodynamic parameters.[6][7] These preclinical findings are a direct consequence of its dual antagonism of vasopressin V1a and V2 receptors. The detailed experimental protocols and quantitative data from these studies provide a solid foundation for understanding the therapeutic potential and mechanism of action of conivaptan in relevant disease states. For a complete and detailed understanding, including comprehensive statistical analyses and methodologies, consultation of the full-text peer-reviewed publications is recommended.

References

- 1. Management of Chronic Congestive Heart Failure Caused by Myxomatous Mitral Valve Disease in Dogs: A Narrative Review from 1970 to 2020 [mdpi.com]

- 2. uniprot.org [uniprot.org]

- 3. vasopressin signaling pathway via receptor type 2Rat Genome Database [rgd.mcw.edu]

- 4. The Biology of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

Conivaptan Hydrochloride's Effect on Aquaporin-2 Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride, a non-peptide dual antagonist of arginine vasopressin (AVP) receptors V1a and V2, is a critical therapeutic agent in the management of euvolemic and hypervolemic hyponatremia.[1][2] Its primary mechanism of action in correcting water imbalance lies in its potent inhibition of the vasopressin V2 receptor in the renal collecting ducts. This action directly interferes with the trafficking of aquaporin-2 (AQP2) water channels, leading to aquaresis—the electrolyte-sparing excretion of free water.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies relevant to understanding the effect of conivaptan hydrochloride on AQP2 trafficking.

Core Mechanism: Inhibition of AQP2 Translocation

Under normal physiological conditions, AVP binds to the V2 receptor on the basolateral membrane of principal cells in the kidney's collecting ducts.[1] This binding event triggers a signaling cascade that results in the translocation of AQP2-containing vesicles to the apical membrane, thereby increasing water reabsorption.[1][4] this compound competitively and reversibly binds to the V2 receptor, preventing AVP from initiating this cascade.[2] This antagonism blocks the insertion of AQP2 channels into the apical membrane, reducing water permeability and promoting the excretion of free water.[3]

Signaling Pathways

The translocation of AQP2 is a tightly regulated process orchestrated by a well-defined signaling pathway. Conivaptan's intervention at the V2 receptor disrupts this entire downstream cascade.

The Vasopressin-cAMP-PKA Signaling Cascade

The primary pathway governing AQP2 trafficking is initiated by the binding of vasopressin to its V2 receptor, a G-protein coupled receptor (GPCR). This interaction activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates AQP2 at the serine 256 residue (pS256-AQP2).[5][6] This phosphorylation event is a critical trigger for the translocation of AQP2-laden vesicles to the apical plasma membrane, where they fuse and insert the water channels, dramatically increasing water permeability.[5][6]

Figure 1. Signaling pathway of vasopressin-induced AQP2 trafficking and its inhibition by conivaptan.

Quantitative Data on the Effect of Vasopressin Receptor Antagonists

While direct quantitative data for conivaptan's effect on AQP2 translocation at the cellular level is not extensively reported in publicly available literature, studies on other selective V2 receptor antagonists, such as lixivaptan (B1674903) and tolvaptan, provide strong evidence of the class effect. These studies demonstrate a significant reduction in vasopressin-stimulated AQP2 phosphorylation and membrane insertion.

| Compound | Model System | Treatment | Effect on pS256-AQP2 | Reference |

| Lixivaptan | Mouse collecting duct cells (MCD4) | 100 nM Lixivaptan + dDAVP | Prevented the ~2-fold increase in pS256-AQP2 induced by dDAVP. | [7] |

| Tolvaptan | Mouse kidney slices | Tolvaptan + dDAVP | Significantly prevented the dDAVP-induced increase in pS256-AQP2. | [8] |

dDAVP (desmopressin) is a synthetic analogue of vasopressin that selectively activates the V2 receptor.

Experimental Protocols

Investigating the effects of this compound on AQP2 trafficking involves a combination of in vitro and in vivo models and specialized molecular biology techniques.

Primary Culture of Inner Medullary Collecting Duct (IMCD) Cells

Primary cultures of IMCD cells from rat kidneys are a valuable in vitro model as they endogenously express both the V2 receptor and AQP2.[4][9]

Methodology:

-

Tissue Isolation: Anesthetize rats and perfuse the kidneys with a sterile saline solution. Excise the kidneys and dissect the inner medulla.[4][10]

-

Enzymatic Digestion: Mince the inner medullary tissue and incubate in a digestion buffer containing collagenase and hyaluronidase (B3051955) to release individual cells.[4][10]

-

Cell Seeding: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in a specialized culture medium and seed them onto collagen-coated culture plates.[4][10]

-

Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. The cells are typically ready for experiments within 6-8 days.[4][9]

Figure 2. Workflow for primary culture of inner medullary collecting duct (IMCD) cells.

Immunofluorescence Staining for AQP2 Localization

Immunofluorescence microscopy is used to visualize the subcellular localization of AQP2 and assess its translocation to the plasma membrane in response to stimuli and inhibitors.[11][12]

Methodology:

-

Cell/Tissue Preparation:

-

Cultured Cells: Grow IMCD cells on glass coverslips. Treat with vehicle, vasopressin/dDAVP, and/or conivaptan.

-

Kidney Tissue: Perfuse and fix the kidney with 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) and embedding in an optimal cutting temperature (OCT) compound. Cut thin sections using a cryostat.[11][12]

-

-

Fixation and Permeabilization: Fix the cells/tissue sections with 4% paraformaldehyde. Permeabilize with a detergent such as Triton X-100 to allow antibody access to intracellular epitopes.[13]

-

Blocking: Incubate with a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate with a primary antibody specific for AQP2 (total AQP2) or its phosphorylated form (pS256-AQP2) overnight at 4°C.[11][13]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1-2 hours at room temperature.[13]

-

Mounting and Imaging: Mount the coverslips/slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize using a confocal microscope.[14]

Western Blot Analysis of AQP2 Expression and Phosphorylation

Western blotting is employed to quantify the total amount of AQP2 protein and the relative levels of its phosphorylated forms.[5][15]

Methodology:

-

Sample Preparation: Lyse cultured cells or homogenized kidney tissue in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]

-

Antibody Incubation:

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager or X-ray film.[5]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Figure 3. General workflow for western blot analysis of AQP2 and its phosphorylated forms.

cAMP Measurement Assay

To directly assess the antagonistic effect of conivaptan on V2 receptor signaling, intracellular cAMP levels can be measured.[16]

Methodology:

-

Cell Culture and Treatment: Culture IMCD cells or other suitable cell lines expressing the V2 receptor. Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a V2 receptor agonist such as AVP or dDAVP.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor assay.[16]

Conclusion

This compound exerts its aquaretic effect by competitively antagonizing the vasopressin V2 receptor, thereby inhibiting the cAMP-PKA signaling pathway that is essential for the phosphorylation and subsequent translocation of AQP2 water channels to the apical membrane of renal collecting duct cells. While direct quantitative data on conivaptan's molecular effects on AQP2 trafficking are limited, evidence from related V2 receptor antagonists strongly supports this mechanism. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular interactions between conivaptan and the AQP2 trafficking machinery, paving the way for a deeper understanding of its therapeutic action and the development of novel therapies for water balance disorders.

References

- 1. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Culturing Primary Rat Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders [mdpi.com]

- 9. Culturing primary rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Overexpression of aquaporin 2 in renal tubular epithelial cells alleviates pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence staining of kidney sections to monitor ischemia-induced damage [protocols.io]

- 13. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Pharmacology of this compound (YM087), a novel vasopressin V1A/V2 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vaptans' Vantage: A Technical Guide to the Cellular Signaling Pathways Modulated by Conivaptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conivaptan (B1669423) hydrochloride, a non-peptide dual arginine vasopressin (AVP) receptor antagonist, exerts its primary therapeutic effects by targeting the V1a and V2 vasopressin receptors. This technical guide provides an in-depth exploration of the cellular signaling pathways affected by conivaptan, with a focus on its mechanism of action in renal collecting duct principal cells and vascular smooth muscle cells. We will detail the molecular cascade initiated by vasopressin and the precise points of intervention by conivaptan, supported by quantitative data from in vitro and clinical studies. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of conivaptan and other vasopressin receptor antagonists, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a pivotal neurohormone in the regulation of water and electrolyte balance, as well as vascular tone.[1] Its physiological effects are mediated through three G-protein coupled receptor subtypes: V1a, V1b, and V2.[2] Conivaptan hydrochloride is a potent antagonist of both V1a and V2 receptors, making it a valuable therapeutic agent for conditions characterized by excessive water retention and elevated vasopressin levels, such as euvolemic and hypervolemic hyponatremia.[3][4] Understanding the intricate cellular and molecular mechanisms by which conivaptan exerts its effects is paramount for the development of novel therapeutics and the optimization of existing treatment strategies. This guide will dissect the signaling cascades affected by conivaptan, providing a technical resource for researchers in the field.

V2 Receptor Signaling Pathway in Renal Collecting Duct Principal Cells

The predominant therapeutic effect of conivaptan in treating hyponatremia stems from its antagonism of the V2 receptor in the principal cells of the renal collecting ducts.[5] This action leads to aquaresis, the excretion of solute-free water.[5]

Vasopressin-Mediated V2 Receptor Activation

The binding of AVP to the V2 receptor initiates a well-defined signaling cascade:

-

G-Protein Activation: The V2 receptor is coupled to a stimulatory G-protein (Gs). Upon AVP binding, the Gαs subunit exchanges GDP for GTP and becomes activated.[2]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][7]

-

Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA, in turn, phosphorylates the aquaporin-2 (AQP2) water channel at specific serine residues, most notably Ser256.[7][8] This phosphorylation event is a critical signal for the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane of the principal cells.

-

Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases the permeability of the collecting duct to water, leading to water reabsorption from the tubular fluid into the bloodstream.

Conivaptan's Point of Intervention

This compound acts as a competitive antagonist at the V2 receptor. By binding to the receptor, it prevents AVP from initiating the downstream signaling cascade. This blockade directly inhibits the production of cAMP and subsequent PKA activation, thereby preventing the phosphorylation and translocation of AQP2 to the apical membrane. The net result is a decrease in water reabsorption and an increase in free water excretion, leading to a rise in serum sodium concentration.

V1a Receptor Signaling Pathway in Vascular Smooth Muscle Cells

Conivaptan's antagonism of the V1a receptor contributes to its overall pharmacological profile, primarily by influencing vascular tone.

Vasopressin-Mediated V1a Receptor Activation

The binding of AVP to V1a receptors on vascular smooth muscle cells triggers a distinct signaling pathway:

-

G-Protein Activation: The V1a receptor is coupled to a Gq/11 protein. AVP binding leads to the activation of this G-protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Vasoconstriction: The elevated intracellular Ca2+ levels and PKC activation ultimately lead to the contraction of vascular smooth muscle, resulting in vasoconstriction.

Conivaptan's Point of Intervention

Conivaptan competitively blocks the V1a receptor, thereby preventing AVP-induced activation of the Gq/11-PLC pathway. This inhibition leads to a reduction in intracellular calcium mobilization and PKC activation, resulting in vasodilation.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of conivaptan with vasopressin receptors and its clinical efficacy.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Conivaptan

| Parameter | Receptor | Cell Line | Value | Reference |

| Binding Affinity (Kd) | Human V1a | CHO | 0.39 nM | [2] |

| Human V2 | CHO | 1.21 nM | [2] | |

| Functional Antagonism (IC50) | AVP-induced Ca2+ mobilization (V1a) | CHO | Not explicitly stated, but potency order consistent with binding | [2] |

| AVP-induced cAMP accumulation (V2) | CHO | Not explicitly stated, but potency order consistent with binding | [2] |

Table 2: Clinical Efficacy of Intravenous Conivaptan in Hyponatremia

| Study Population | Dosage | Mean Change in Serum Na+ from Baseline | Reference |

| Euvolemic or Hypervolemic Hyponatremia | 20 mg loading dose, then 40 mg/day for 4 days | +6.3 mEq/L | [6] |

| Euvolemic or Hypervolemic Hyponatremia | 20 mg loading dose, then 80 mg/day for 4 days | +9.4 mEq/L | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of conivaptan on vasopressin receptor signaling.

Radioligand Binding Assay for V1a and V2 Receptors

Objective: To determine the binding affinity (Kd) of conivaptan for the V1a and V2 vasopressin receptors.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human V1a or V2 receptors.[2]

-

[3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a known amount of cell membrane preparation, [3H]-AVP at a concentration near its Kd, and binding buffer.

-

Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled AVP (e.g., 1 µM) to saturate the receptors.

-

Competition Binding: Add the cell membrane preparation, [3H]-AVP, and varying concentrations of conivaptan.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding (to determine Kd of the radioligand), plot specific binding against the concentration of [3H]-AVP and fit the data to a one-site binding model using non-linear regression.

-

For competition binding, plot the percentage of specific binding against the log concentration of conivaptan and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the antagonistic effect of conivaptan on AVP-induced intracellular calcium mobilization via the V1a receptor.

Materials:

-

A cell line stably expressing the human V1a receptor (e.g., HEK293 or CHO cells).[9]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Arginine Vasopressin (AVP).

-

This compound.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Seeding: Seed the V1a-expressing cells into the 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Compound Preparation: Prepare serial dilutions of conivaptan and a fixed concentration of AVP (typically at its EC80 for calcium mobilization).

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the conivaptan dilutions into the appropriate wells and incubate for a short period.

-

Inject the AVP solution into all wells.

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response after AVP addition corresponds to the level of intracellular calcium mobilization.

-

Plot the peak fluorescence response against the log concentration of conivaptan.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of conivaptan for inhibiting AVP-induced calcium mobilization.

-

cAMP Accumulation Assay

Objective: To quantify the inhibitory effect of conivaptan on AVP-induced cAMP production via the V2 receptor.

Materials:

-

A cell line stably expressing the human V2 receptor (e.g., CHO cells).[2]

-

Cell culture medium.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Arginine Vasopressin (AVP).

-

This compound.

-

A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

-

Cell Seeding and Stimulation:

-

Seed the V2-expressing cells in a suitable plate format.

-

Pre-incubate the cells with the PDE inhibitor.

-

Add varying concentrations of conivaptan to the cells and incubate.

-

Stimulate the cells with a fixed concentration of AVP (typically at its EC80 for cAMP production).

-

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

cAMP Measurement: Follow the instructions of the commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay format.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of conivaptan.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of conivaptan for inhibiting AVP-induced cAMP accumulation.

-

Conclusion

This compound effectively antagonizes both V1a and V2 vasopressin receptors, leading to distinct effects on cellular signaling pathways. Its primary therapeutic benefit in hyponatremia is derived from the blockade of the V2 receptor-mediated Gs-cAMP-PKA pathway in the renal collecting ducts, which prevents aquaporin-2 translocation and promotes aquaresis. Concurrently, its antagonism of the V1a receptor-mediated Gq/11-PLC-Ca2+ pathway in vascular smooth muscle contributes to vasodilation. A thorough understanding of these pathways, supported by quantitative analysis and robust experimental protocols, is essential for the continued development and application of vasopressin receptor antagonists in various clinical settings. This guide provides a foundational resource for researchers dedicated to advancing this field.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. PKA-independent vasopressin signaling in renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

In Vitro Characterization of Conivaptan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conivaptan (B1669423) hydrochloride is a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors.[1][2][3][4] It exhibits nanomolar affinity for both human receptor subtypes in vitro.[1][2][3] The primary pharmacodynamic effect of conivaptan in treating conditions like hyponatremia stems from its antagonism of V2 receptors in the renal collecting ducts, leading to aquaresis—the excretion of free water.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of conivaptan hydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Mechanism of Action

Conivaptan competitively and reversibly binds to both V1a and V2 vasopressin receptors.[5] Antagonism of the V1a receptor can lead to vasodilation, while antagonism of the V2 receptor in the kidneys is responsible for the aquaretic effect.[4] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[5] This signaling cascade ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water reabsorption.[1][2] Conivaptan exerts its therapeutic effect by blocking this pathway.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| Vasopressin V1a | Human | 0.61 | |

| Vasopressin V2 | Human | 0.66 - 3.04 | |

| Vasopressin V1a | Rat (liver) | 0.48 | [6] |

| Vasopressin V2 | Rat (kidney) | 3.04 | [6] |

Table 2: Functional Antagonism of this compound

| Assay | Receptor | Parameter | Value | Reference |

| AVP-stimulated Ca2+ elevation | Human V1a | IC50 | Not explicitly stated, but demonstrated concentration-dependent inhibition. | |

| AVP-stimulated cAMP accumulation | Human V2 | IC50 | Not explicitly stated, but demonstrated concentration-dependent inhibition. |

Note: While several sources confirm the functional antagonism of conivaptan in these assays, specific IC50 values from these in vitro studies are not consistently reported in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for V1a and V2 Receptors

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the human V1a and V2 vasopressin receptors.

a. Materials:

-

Membrane Preparations: Cell membranes from a stable cell line expressing either the human V1a or V2 vasopressin receptor.

-

Radioligand:

-

For V1a: [3H]-Arginine Vasopressin (AVP)

-

For V2: [3H]-Arginine Vasopressin (AVP)

-

-

Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Filtration System: 96-well plate harvester with GF/C filters.

-

Scintillation Counter and scintillation fluid.

b. Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of receptor membrane preparation (3-20 µg protein).

-

50 µL of serially diluted this compound or vehicle control.

-

50 µL of radioligand ([3H]-AVP) at a concentration near its Kd.

-

For non-specific binding wells, add 50 µL of unlabeled AVP instead of the test compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]

-

Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Radioactivity Measurement: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay for V2 Receptor Antagonism

This protocol describes a cell-based assay to measure the functional antagonistic activity of this compound at the human V2 receptor.

a. Materials:

-

Cell Line: A stable cell line expressing the human V2 vasopressin receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Assay Buffer: HBSS with 20 mM HEPES.

-

Stimulant: Arginine Vasopressin (AVP).

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

-

Phosphodiesterase (PDE) Inhibitor: (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[8]

b. Procedure:

-

Cell Plating: Seed the V2 receptor-expressing cells into a 96-well plate and incubate overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing the PDE inhibitor and serially diluted this compound or vehicle control. Incubate for 15-30 minutes at 37°C.[8]

-

Stimulation: Add AVP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.[8]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

c. Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the percentage of inhibition of the AVP-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Aquaporin-2 (AQP2) Trafficking Assay by Immunofluorescence

This protocol details a method to visually assess the effect of this compound on vasopressin-induced AQP2 translocation to the plasma membrane in renal collecting duct cells.

a. Materials:

-

Cell Line: A renal collecting duct principal cell line (e.g., mpkCCD) that endogenously or exogenously expresses AQP2.

-

Cell Culture Medium and Supplements.

-

Stimulant: Desmopressin (dDAVP), a selective V2 receptor agonist.

-

Test Compound: this compound.

-

Fixative: 4% paraformaldehyde (PFA).

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Rabbit anti-AQP2 antibody.

-

Secondary Antibody: Fluorescently-labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear Stain: DAPI.

-

Mounting Medium.

-

Fluorescence Microscope.

b. Procedure:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment:

-

Control: Treat cells with vehicle.

-

Stimulated: Treat cells with dDAVP (e.g., 1 nM) for 30 minutes.

-

Antagonist Treatment: Pre-incubate cells with this compound (e.g., 1 µM) for 30 minutes, followed by co-incubation with dDAVP for 30 minutes.

-

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour.

-

Antibody Incubation:

-

Incubate with the primary anti-AQP2 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides.

-

Imaging: Visualize the subcellular localization of AQP2 using a fluorescence microscope. In control cells, AQP2 should be primarily intracellular. In dDAVP-stimulated cells, AQP2 should translocate to the apical membrane. In cells treated with conivaptan and dDAVP, this translocation should be inhibited.

Visualizations

Caption: Vasopressin V2 Receptor Signaling Pathway and Conivaptan Inhibition.

Caption: Workflow for cAMP Accumulation Functional Assay.

Caption: Dual Antagonism and Physiological Effects of Conivaptan.

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conivaptan: a step forward in the treatment of hyponatremia? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

Conivaptan Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conivaptan (B1669423) hydrochloride (Vaprisol®), a non-peptide dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors, represents a significant advancement in the management of euvolemic and hypervolemic hyponatremia. Developed by Yamanouchi Pharmaceuticals (now Astellas Pharma), conivaptan was the first in its class to receive FDA approval for this indication. Its mechanism of action, targeting the underlying hormonal driver of water retention in hyponatremia, offers a distinct advantage over traditional therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of conivaptan hydrochloride, presenting key data, experimental methodologies, and relevant physiological pathways.

Discovery and Rationale

Hyponatremia, the most common electrolyte disorder in hospitalized patients, is frequently caused by excessive secretion of AVP, also known as antidiuretic hormone (ADH)[1]. AVP's primary role in regulating water balance is mediated through the V2 receptor in the renal collecting ducts, which promotes water reabsorption[2][3][4]. The V1A receptor, found on vascular smooth muscle, mediates vasoconstriction[4]. In conditions like the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) or heart failure, non-osmotic AVP release leads to water retention and dilutional hyponatremia[1].

This pathophysiology provided a clear rationale for the development of AVP receptor antagonists. The goal was to create an agent that could induce "aquaresis"—the excretion of electrolyte-free water—to correct serum sodium levels without significantly altering electrolyte balance[5]. Conivaptan (formerly YM087) was identified by Yamanouchi as a potent, non-peptide molecule with high affinity for both V1A and V2 receptors, making it the first dual antagonist of its kind[1][6][7].

Preclinical Development

In Vitro Characterization

Conivaptan's activity was first characterized in vitro to determine its affinity and functional antagonism at human vasopressin receptors. These studies were crucial in establishing its potency and selectivity profile.

Data Presentation: In Vitro Activity of Conivaptan

| Parameter | Receptor Subtype | Value |

| Binding Affinity (Ki) | Human V1A | 6.3 nM[8] |

| Human V2 | 1.1 nM[8] | |

| Human V1B | No effect on binding[8] | |

| Functional Antagonism (IC50) | Human V1A (AVP-induced Ca²⁺ increase) | 14.3 nM[8] |

| Human V2 (AVP-induced cAMP production) | 1.95 nM[8] |

These in vitro studies demonstrated that conivaptan is a potent antagonist with nanomolar affinity for both V1A and V2 receptors, and notably higher affinity for the V2 receptor, without any agonistic activity.[1][8]

Experimental Protocols: In Vitro Assays

-

Receptor Binding Assay: The binding affinity of conivaptan was determined using radioligand binding assays. Human V1A, V1B, and V2 receptors were cloned and transiently expressed in COS-1 cells (monkey renal tissue origin). The ability of conivaptan to displace the binding of radiolabeled [3H]AVP to membrane preparations from these cells was measured to calculate the Ki values.[8]

-

Functional Antagonism Assays:

-

V1A Receptor: COS-1 cells expressing human V1A receptors were used. The antagonistic effect was measured by conivaptan's ability to inhibit the AVP-induced increase in intracellular calcium concentration ([Ca2+]i), a key downstream signal of V1A activation.[8]

-

V2 Receptor: COS-1 cells expressing human V2 receptors were utilized. Functional antagonism was determined by measuring conivaptan's ability to inhibit AVP-stimulated accumulation of cyclic AMP (cAMP), the primary second messenger for the V2 receptor.[8]

-

Visualization: Conivaptan's Mechanism of Action at the V2 Receptor

Caption: V2 receptor signaling pathway and antagonism by conivaptan.

In Vivo Preclinical Studies

Conivaptan was evaluated in animal models to confirm its aquaretic effects and its ability to correct hyponatremia.

Experimental Protocols: SIADH Rat Model

A rat model of SIADH was developed to mimic the clinical condition. This was achieved by continuous subcutaneous administration of AVP via an osmotic mini-pump to induce antidiuresis. Hyponatremia was then induced in these rats through additional water loading. This model successfully replicated the key characteristics of clinical SIADH, including decreased blood sodium concentration and plasma osmolality.[9]

Visualization: Preclinical Experimental Workflow

Caption: Workflow for evaluating conivaptan in a rat model of SIADH.

Data Presentation: Efficacy in SIADH Rat Model

| Treatment Group | Effect on Blood Sodium | Effect on Plasma Osmolality | Effect on Blood Potassium |

| Conivaptan (0.1, 1 mg/kg IV) | Significantly Increased[9] | Significantly Increased[9] | No significant change |

| Furosemide (10 mg/kg IV) | No Increase[9] | No Increase[9] | Significantly Lowered[9] |

These results demonstrated that conivaptan effectively and specifically corrects hyponatremia in an animal model of SIADH, unlike loop diuretics which cause broader electrolyte loss.[9]

Clinical Development

Conivaptan underwent rigorous clinical evaluation in multicenter, randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in hospitalized patients with euvolemic or hypervolemic hyponatremia.[2][10][11]

Pivotal Clinical Trials

Key trials assessed both intravenous and oral formulations of conivaptan. Patients typically had a baseline serum sodium between 115 and <130 mEq/L.[2][10]

Experimental Protocols: Clinical Trial Design

-

Patient Population: Hospitalized adults with euvolemic or hypervolemic hyponatremia (serum Na+ 115 to <130 mEq/L).[2]

-

Study Design: Double-blind, placebo-controlled, randomized, multicenter studies.[2][10]

-

Interventions:

-

Primary Efficacy Endpoint: The primary measure was the change in serum sodium, often assessed as the baseline-adjusted area under the curve (AUC) for serum sodium concentration over the treatment period.[2][10]

-

Secondary Endpoints: Included the time to a confirmed increase in serum sodium (e.g., ≥4 mEq/L), the total time the serum sodium was elevated above baseline, and the proportion of patients achieving a normal serum sodium (≥135 mEq/L) or a clinically significant increase (e.g., ≥6 mEq/L).[2][10]

Data Presentation: Efficacy of Intravenous Conivaptan vs. Placebo

| Efficacy Measure | Placebo | Conivaptan (40 mg/day) | Conivaptan (80 mg/day) |

| LS Mean Serum Na+ Increase from Baseline at End of Treatment | 0.8 ± 0.8 mEq/L[2] | 6.3 ± 0.7 mEq/L[2] | 9.4 ± 0.8 mEq/L[2] |

| LS Mean Serum Na+ Increase from Baseline at 24 hours | 0.4 ± 0.7 mEq/L[13] | 6.4 ± 0.7 mEq/L[13] | 8.1 ± 0.7 mEq/L[13] |

Intravenous conivaptan demonstrated a rapid and statistically significant increase in serum sodium levels compared to placebo.[2][13]

Data Presentation: Efficacy of Oral Conivaptan vs. Placebo

| Efficacy Measure | Placebo | Conivaptan (40 mg/day) | Conivaptan (80 mg/day) |

| LS Mean Serum Na+ Increase from Baseline at End of Treatment | 3.4 mEq/L[10] | 6.4 mEq/L[10] | 8.2 mEq/L[10] |

| Median Time to Confirmed Serum Na+ Increase of ≥4 mEq/L | 71.7 hours[10] | 27.5 hours[10] | 12.1 hours[10] |

| Patients with Confirmed Normal Na+ (≥135) or Increase ≥6 mEq/L | 48%[10] | 71%[10] | 82%[10] |

The oral formulation also proved effective, though its development was discontinued (B1498344) due to significant drug-drug interactions related to CYP3A4 inhibition.[14]

Pharmacokinetics

Conivaptan exhibits non-linear pharmacokinetics, largely due to the inhibition of its own metabolism via the cytochrome P450 3A4 (CYP3A4) enzyme.[7]

Data Presentation: Pharmacokinetic Parameters in Hyponatremic Patients

| Parameter | Conivaptan (20 mg/day) | Conivaptan (40 mg/day) |

| Clearance (CL) | 18.7 L/h[15] | 9.5 L/h[15] |

| Elimination Half-life (t½) | 5.3 hours[15] | 10.2 hours[15] |

| Area Under the Curve (AUC∞) | 6,996 ng·h/mL[15] | 30,771 ng·h/mL[15] |

The pharmacokinetics of conivaptan were found not to differ significantly based on the patient's volume status (euvolemic vs. hypervolemic) or the presence of congestive heart failure.[15]

Conclusion and Future Directions

The discovery and development of this compound marked a paradigm shift in the treatment of hyponatremia, moving from non-specific interventions to a targeted, mechanism-based therapy. Preclinical studies robustly established its dual V1A/V2 antagonism and its efficacy in relevant animal models. Subsequent clinical trials confirmed its ability to safely and effectively raise serum sodium levels in hospitalized patients with euvolemic and hypervolemic hyponatremia. While the oral formulation is not available, the intravenous formulation remains an important tool for acute, in-hospital management. The journey of conivaptan from a novel chemical entity to an approved therapeutic agent serves as a prime example of rational drug design targeting a well-defined pathophysiological mechanism.

References

- 1. Conivaptan (Yamanouchi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the efficacy and safety of intravenous conivaptan in euvolemic and hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Conivaptan: YM 087 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Pharmacology of this compound (YM087), a novel vasopressin V1A/V2 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of YM087, a potent, nonpeptide human vasopressin V1A and V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel vasopressin dual V1A/V2 receptor antagonist, this compound, improves hyponatremia in rats with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of oral conivaptan: a V1A/V2 vasopressin receptor antagonist, assessed in a randomized, placebo-controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conivaptan: new treatment for hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. karger.com [karger.com]

- 14. Conivaptan for the treatment of hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of this compound, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Conivaptan Hydrochloride: A Technical Guide for Researchers

An in-depth analysis of the molecular architecture and its influence on the dual vasopressin V1a and V2 receptor antagonism of conivaptan (B1669423) hydrochloride.

Introduction

Conivaptan hydrochloride, a non-peptide dual antagonist of the arginine vasopressin (AVP) V1a and V2 receptors, represents a significant therapeutic advance in the management of hyponatremia.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its binding affinity and functional antagonism at these two key receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of conivaptan and related benzazepine vasopressin antagonists, offering valuable insights for researchers, scientists, and professionals involved in drug development. We will delve into the core structural components of conivaptan, analyze the impact of molecular modifications on receptor affinity, and provide detailed experimental protocols for the key assays cited.

Conivaptan, chemically known as N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide hydrochloride, was discovered by Yamanouchi Pharmaceuticals (now Astellas Pharma).[3] It exhibits nanomolar affinity for both human V1a and V2 receptors, leading to aquaresis—the excretion of free water—without significant electrolyte loss, a desirable characteristic for treating euvolemic and hypervolemic hyponatremia.[2][4]

Core Structural Features and their Role in Activity

The molecular architecture of conivaptan can be dissected into three key moieties, each contributing to its potent and dual antagonistic activity:

-

The Tricyclic Benzazepine Core: This rigid scaffold forms the foundation of the molecule and is crucial for orienting the other functionalities for optimal receptor interaction.

-

The N-Acyl Phenyl Group: This component extends from the benzazepine core and plays a critical role in receptor binding.

-

The Biphenylcarboxamide Moiety: This large, lipophilic group is essential for high-affinity binding and contributes to the dual antagonism.

Systematic SAR studies on conivaptan analogs are not extensively available in the public domain. However, by examining the discovery data for conivaptan (formerly YM087) and SAR studies of structurally related benzazepine and benzodiazepine (B76468) vasopressin antagonists, we can infer the key structural requirements for potent V1a and V2 receptor antagonism.

Data Presentation: Quantitative Structure-Activity Relationship

The following table summarizes the binding affinities of conivaptan for human vasopressin receptors, providing a benchmark for its potent dual antagonism.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Conivaptan (YM087) | Human V1a | 6.3[5] |

| Human V2 | 1.1[5] | |

| Human V1b | No effect on [3H]AVP binding[5] |

Table 1: Binding affinities of conivaptan for human vasopressin receptors.